N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an amide, which is a type of organic compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The specifics of the synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions, and with different catalysts.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Aromatase Inhibitors
Research on derivatives similar to the queried compound has shown significant activity as inhibitors of estrogen biosynthesis, with potential applications in treating hormone-dependent breast cancer. For example, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong inhibition of human placental aromatase, indicating their potential as better candidates for breast cancer treatment due to their strong and selective inhibition of estrogen biosynthesis compared to aminoglutethimide (Hartmann & Batzl, 1986).
Pharmacokinetics and Metabolism
Studies on selective androgen receptor modulators (SARMs) that share a similar propanamide structure have explored their pharmacokinetics and metabolism in preclinical models. Such research helps in understanding the molecular properties and metabolic profile of these compounds, facilitating the investigation of ideal pharmacokinetic characteristics for therapeutic applications (Di Wu et al., 2006).
Antiulcer Agents
The synthesis and evaluation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides and related compounds for their antisecretory activity against gastric acid secretion highlight another therapeutic area of interest. These compounds showed promising antisecretory activity, suggesting potential for development as antiulcer agents (Ueda et al., 1991).
Antimalarial Activity
The optimization of phenotypic hits based on an aminoacetamide scaffold led to compounds with low-nanomolar activity against the malaria parasite, Plasmodium falciparum. Although challenges with aqueous solubility and microsomal stability were noted, the research indicates the potential for developing novel antimalarial drugs (Norcross et al., 2019).
Chelates with High Potential for Functionalization
The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines represents an advancement in the creation of N,O-ligands for the coordination of first-row transition metals. This area of research opens up new possibilities for the development of responsive systems and bioactivation through coordination chemistry (Olesiejuk et al., 2018).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions. This could include new synthetic routes, new applications, or new reactions.
I hope this general approach is helpful. For specific information on “N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide”, I would recommend consulting scientific literature or databases directly.
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)16-9-6-7-12-19(16)24-15(4)20(23)22-18-11-8-10-17(21)14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFVGSIPDTWVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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